(S)-1-(2-Bromophenyl)Ethanol

Catalog No.
S1495065
CAS No.
114446-55-8
M.F
C8H9BrO
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Bromophenyl)Ethanol

CAS Number

114446-55-8

Product Name

(S)-1-(2-Bromophenyl)Ethanol

IUPAC Name

(1S)-1-(2-bromophenyl)ethanol

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C8H9BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1

InChI Key

DZLZSFZSPIUINR-LURJTMIESA-N

SMILES

CC(C1=CC=CC=C1Br)O

Canonical SMILES

CC(C1=CC=CC=C1Br)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Br)O

The exact mass of the compound (S)-1-(2-Bromophenyl)Ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-(2-Bromophenyl)Ethanol is a chiral secondary alcohol that serves as a critical intermediate for synthesizing optically active compounds, particularly in the pharmaceutical industry. Its structure combines a defined stereocenter at the alcohol-bearing carbon with a reactive ortho-bromine substituent on the phenyl ring. This bifunctional nature makes it a valuable building block for introducing specific chirality while enabling subsequent structural modifications, most commonly through palladium-catalyzed cross-coupling reactions.

Substituting this specific enantiomer with its racemic mixture introduces a 50% impurity of the undesired (R)-enantiomer, necessitating costly and often low-yielding chiral resolution steps downstream, which complicates purification and reduces overall process efficiency. Replacing the bromo-substituent with a chloro-analog significantly reduces reactivity in palladium-catalyzed cross-coupling reactions, requiring harsher conditions, higher catalyst loading, or specialized ligands that may not be compatible with other functional groups. Furthermore, altering the bromine's position to the meta or para- positions changes the steric and electronic environment, preventing specific ortho-directed cyclization reactions and altering the final product's geometry and properties.

Precursor Purity: Direct Path to High Enantiomeric Excess in Chiral Synthesis

Using an enantiomerically pure starting material like (S)-1-(2-Bromophenyl)Ethanol is fundamental for producing a single-enantiomer final product. Syntheses starting with achiral reagents typically yield a 50:50 racemic mixture, where only one enantiomer has the desired biological activity. Procuring the enantiopure (S)-form bypasses the need for subsequent, often inefficient, kinetic resolution or chiral chromatography, which are required to separate the undesired enantiomer from a racemic mixture. This directly translates to higher overall yield of the active isomer and reduced processing costs.

Evidence DimensionEnantiomeric Purity of Final Product
Target Compound DataHigh enantiomeric excess (e.g., >99% e.e.) in the final product by directly transferring the stereocenter.
Comparator Or BaselineRacemic (±)-1-(2-Bromophenyl)ethanol, which yields a racemic (50:50) product mixture without a resolution step.
Quantified DifferenceAvoids a ~50% loss of material as the undesired enantiomer.
ConditionsGeneral asymmetric synthesis pathway where the alcohol's stereocenter is incorporated into the final molecule.

This eliminates the significant cost, time, and material loss associated with separating enantiomers from a racemic mixture post-synthesis.

Process Efficiency: Enhanced Reactivity in Cross-Coupling vs. Chloro-Analogs

The carbon-bromine (C-Br) bond is inherently weaker and more reactive than a carbon-chlorine (C-Cl) bond in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions. This allows reactions with (S)-1-(2-Bromophenyl)Ethanol to proceed under milder conditions (e.g., lower temperatures, shorter times) and often with lower catalyst loadings compared to its chloro-analog, (S)-1-(2-Chlorophenyl)ethanol. This increased reactivity reduces energy costs and minimizes the risk of side reactions or degradation of sensitive functional groups.

Evidence DimensionBond Dissociation Energy (BDE)
Target Compound DataC-Br BDE: ~276 kJ/mol
Comparator Or Baseline(S)-1-(2-Chlorophenyl)ethanol; C-Cl BDE: ~339 kJ/mol
Quantified DifferenceThe C-Br bond is ~63 kJ/mol weaker, facilitating faster oxidative addition.
ConditionsStandard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Selecting the bromo-compound enables more efficient, cost-effective, and milder synthesis conditions, improving overall process viability and compatibility with complex molecules.

Structural Control: Ortho-Position Enables Unique Intramolecular Cyclization Pathways

The ortho-position of the bromine atom relative to the ethanol side chain is critical for specific intramolecular cyclization reactions to form heterocyclic structures like indoles or benzofurans. For example, in copper-catalyzed intramolecular cross-coupling, the proximity of an ortho-amino or ortho-hydroxy group to the gem-dibromoolefin (derived from the ethanol) allows for efficient ring closure. This specific pathway is sterically and electronically impossible with the meta- or para-bromophenyl isomers, making the ortho-isomer the only viable precursor for these targeted scaffolds.

Evidence DimensionFeasibility of Intramolecular Cyclization
Target Compound DataEnables 5-exo-trig or similar intramolecular cyclization pathways due to the proximity of reacting groups.
Comparator Or Baseline1-(3-Bromophenyl)ethanol or 1-(4-Bromophenyl)ethanol, where the distance between the reactive groups prevents intramolecular ring formation.
Quantified DifferenceQualitative difference: reaction proceeds with the ortho-isomer but fails with meta/para-isomers.
ConditionsSynthesis of fused heterocyclic systems requiring ortho-functionalization, such as in CuI-catalyzed indole synthesis.

For the synthesis of specific heterocyclic scaffolds, the ortho-bromo isomer is non-negotiable, as other isomers will not produce the desired cyclic product.

Core Precursor for Enantiomerically Pure Pharmaceutical Ingredients (APIs)

Where the final drug's efficacy and safety depend on a specific stereocenter, this compound provides direct access to the desired enantiomer, avoiding the 50% material loss and complex purification associated with resolving a racemic mixture.

Intermediate for Mild and Efficient Cross-Coupling Syntheses

In multi-step syntheses involving thermally sensitive or complex molecules, the higher reactivity of the C-Br bond allows for cross-coupling under milder conditions than required for chloro-analogs, preserving functional groups and improving overall yield.

Scaffold Synthesis for Ortho-Functionalized Heterocycles

When the target molecule is a fused heterocyclic system, such as certain indole or benzofuran derivatives, the ortho-bromo configuration is essential to facilitate the key intramolecular cyclization step that is impossible with meta or para isomers.

Building Block for Chiral Ligands and Catalysts

The defined stereochemistry and reactive handle make it a suitable starting material for the synthesis of novel chiral ligands used in asymmetric catalysis, where enantiopurity is critical for achieving high selectivity in other reactions.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-(2-Bromophenyl)ethanol

Dates

Last modified: 08-15-2023
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

Explore Compound Types